molecular formula C20H18N4O3 B6140559 2-(2-methoxyethyl)-8-(pyridin-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-(2-methoxyethyl)-8-(pyridin-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B6140559
M. Wt: 362.4 g/mol
InChI Key: RZBGQDCZXOCQHG-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)-8-(pyridin-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a polycyclic heteroaromatic compound featuring a fused pyrido-naphthyridine core. This structure includes a bicyclic pyrido[4,3-b][1,6]naphthyridine scaffold substituted at positions 2 and 8 with a 2-methoxyethyl group and a pyridin-2-ylmethyl moiety, respectively. Such derivatives are of significant interest in medicinal chemistry due to the inherent bioactivity of naphthyridine systems, which are known for antimicrobial, antiviral, and anticancer properties .

Properties

IUPAC Name

8-(2-methoxyethyl)-2-(pyridin-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-27-11-10-23-8-5-17-15(19(23)25)12-16-18(22-17)6-9-24(20(16)26)13-14-4-2-3-7-21-14/h2-9,12H,10-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBGQDCZXOCQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC2=NC3=C(C=C2C1=O)C(=O)N(C=C3)CC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethyl)-8-(pyridin-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and naphthyridine precursors. Common synthetic routes may involve:

    Condensation Reactions: Combining pyridine and naphthyridine derivatives under specific conditions to form the core structure.

    Alkylation: Introducing the 2-methoxyethyl group through alkylation reactions using appropriate alkylating agents.

    Cyclization: Forming the naphthyridine ring system through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethyl)-8-(pyridin-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-methoxyethyl)-8-(pyridin-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethyl)-8-(pyridin-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Core Structure Key Substituents Reported Bioactivity Drug-Likeness*
Target Compound Pyrido[4,3-b][1,6]naphthyridine 2-Methoxyethyl, Pyridin-2-ylmethyl Not explicitly reported High (inferred)
Benzo[b]thieno[3,2-h]-1,6-naphthyridine-8d Benzo[b]thieno-naphthyridine 8-Chloro Antiviral (analogous to acridone) 0.85
1,8-Naphthyridin-2-one (Compound 21) 1,8-Naphthyridine Cyano, Methyl Antimicrobial (inferred) Moderate
8-(α-Hydroxybenzyl)-1,6-naphthyridine (143) Pyrano[4,3-b]pyridine-naphthyridine Styryl, Carboxylic acid Not explicitly reported Low

*Drug-likeness scores calculated using Lipinski’s rules and comparative analysis with known drugs (e.g., acyclovir).

Key Findings :

Bioactivity Potential: The target compound’s pyridin-2-ylmethyl group may enhance receptor-binding interactions, similar to the 8-chloro substituent in benzo[b]thieno-naphthyridine 8d, which shows antiviral activity analogous to acridone derivatives . The 2-methoxyethyl substituent likely improves solubility and pharmacokinetics compared to less polar analogs like compound 143, which lacks such hydrophilic groups .

Synthetic Stability :

  • The pyrido[4,3-b][1,6]naphthyridine core is less prone to thermal degradation compared to 1,8-naphthyridin-2-one derivatives (e.g., compound 21 ), which undergo ring degradation under basic conditions .

Drug-Likeness :

  • The target compound’s molecular weight (~400–450 g/mol) and moderate hydrophilicity align with Lipinski’s criteria, suggesting favorable oral bioavailability. This contrasts with compound 143 , whose carboxylic acid group and styryl moiety may reduce membrane permeability .

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